molecular formula C9H11ClFNO B13037473 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13037473
M. Wt: 203.64 g/mol
InChI Key: BYTVMEMMBGDOMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of 4-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine to form the desired compound .

Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .

Scientific Research Applications

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

The molecular targets and pathways involved depend on the specific application and context. In medicinal chemistry, the compound may target enzymes involved in disease pathways, while in biological research, it may be used to study metabolic processes .

Comparison with Similar Compounds

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL, a chiral compound with significant biological activity, has garnered attention in medicinal chemistry due to its unique structural attributes. The compound's molecular formula is C9H11ClFNO, and it has a molar mass of approximately 203.64 g/mol. Its structure features a secondary alcohol, an amino group, and halogen substituents (chlorine and fluorine) on the aromatic ring, which influence its pharmacological properties and interactions with biological targets.

Structural Characteristics

The presence of both chlorine and fluorine atoms enhances the compound's binding affinity to various biological macromolecules, including enzymes and receptors. The amino group allows for potential hydrogen bonding, increasing solubility in polar solvents and contributing to its biological activity. The stereochemistry of this compound is also crucial; the (1S,2R) configuration may affect its pharmacokinetics and pharmacodynamics.

PropertyValue
Molecular FormulaC9H11ClFNO
Molar Mass203.64 g/mol
Density1.295 g/cm³
Boiling Point320.1 °C

Biological Activity

Research indicates that this compound exhibits various pharmacological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or obesity.
  • Neurotransmitter Modulation : Its structural features suggest that it can modulate neurotransmitter systems, which is particularly relevant for treating neurological disorders like depression and anxiety.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have explored the biological activity of similar compounds with comparable structures:

  • Study on Neurotransmitter Systems :
    • A study evaluated the effects of halogenated phenyl derivatives on serotonin receptors. Results indicated that compounds with fluorine substituents exhibited enhanced receptor affinity, suggesting similar potential for this compound .
  • Enzyme Interaction Studies :
    • Research demonstrated that compounds with amino alcohol functional groups could effectively inhibit certain enzymes involved in neurotransmitter degradation pathways. This suggests that this compound may have similar inhibitory effects .
  • Antimicrobial Activity :
    • A comparative analysis of various phenolic compounds revealed that those with halogen substituents showed increased antimicrobial efficacy against Gram-positive bacteria, indicating a potential application for this compound .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3

InChI Key

BYTVMEMMBGDOMU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)F)N)O

Origin of Product

United States

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